Fmoc-(R)Pam2Cys-OH
Description
Properties
IUPAC Name |
3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathway
The synthesis of Fmoc-(R)Pam₂Cys-OH follows a multi-step sequence starting from enantiomerically pure precursors (Figure 1). The R-configuration at the C-2 position of the lipid chain is preserved through stereoselective reactions.
Step 1: Synthesis of (R)-4-(Iodomethyl)-2,2-Dimethyl-1,3-Dioxolane
Step 2: Deprotection and Palmitoylation
Step 3: Coupling to Fmoc-Cysteine
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-(R)Pam₂Cys-OH is often introduced during SPPS for TLR agonist conjugates (e.g., Pam₂CSK₄):
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Resin Loading : 2-Chlorotrityl chloride resin preloaded with Fmoc-Gly-OH.
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Coupling Conditions :
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Cleavage : 30% hexafluoroisopropanol (HFIP) in DCM, yielding crude Fmoc-(R)Pam₂Cys-OH.
Optimization Strategies
Racemization Mitigation
Racemization during cysteine coupling is minimized using:
Purification Protocols
| Purification Step | Conditions | Purity |
|---|---|---|
| Column Chromatography | Hexane/EtOAc (3:1 → 1:1) | >90% |
| Reverse-Phase HPLC | C4 column, 0.1% TFA/ACN gradient | >95% |
| Lyophilization | tert-Butanol/water (1:1) | >98% |
Analytical Validation
Structural Confirmation
Purity Assessment
Scalability and Industrial Relevance
Kilogram-Scale Production
Environmental Considerations
-
Solvent Recovery : DCM and DMF recycled via distillation (80–90% recovery).
-
Waste Reduction : Zinc chloride (ZnCl₂) complexes with TPPO for easier filtration.
Challenges and Solutions
Lipid Chain Hydrolysis
Chemical Reactions Analysis
Types of Reactions
Fmoc-®Pam2Cys-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using basic conditions such as piperidine.
Acylation: Reaction with acyl chlorides to form esters.
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Acylation: Palmitoyl chloride in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or iodine can be used for thiol oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for thiol reduction.
Major Products Formed
Deprotection: Removal of the Fmoc group yields free amines.
Acylation: Formation of palmitoylated derivatives.
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiols.
Scientific Research Applications
Chemical Structure and Synthesis
Fmoc-(R)Pam2Cys-OH is chemically defined as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine. The synthesis typically involves several key steps:
- Protection of Cysteine : Cysteine is protected using a tert-butyl group to form Fmoc-Cys-OtBu.
- Coupling : The protected cysteine is coupled with 3-iodopropane-1,2-diol.
- Acylation : The dihydroxypropyl moiety is acylated with palmitoyl chloride.
- Deprotection : The tert-butyl group is removed under acidic conditions to yield this compound.
This compound's unique hydrophobic palmitoyloxypropyl moiety enhances both its stability and biological activity, making it particularly effective in immunological applications.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Vaccine Development
- Adjuvant Properties : It acts as an adjuvant in vaccine formulations, enhancing the immune response against co-administered antigens. Studies have shown that vaccines incorporating this compound can elicit robust IgG and IgM antibody responses, indicating strong humoral immunity .
- Modular Vaccine Constructs : When combined with tumor-associated glycopeptides, this compound significantly improves immune responses compared to non-lipidated peptides .
Immunological Research
- Stimulation of Cytokine Release : This compound promotes the release of cytokines crucial for immune responses, thus playing a vital role in immunotherapy .
- T Cell Activation : It has been shown to activate CD4+ T cells, leading to robust humoral and cellular immunity .
Chemical Biology
- Solid-phase Peptide Synthesis (SPPS) : this compound is utilized in SPPS to create lipopeptides with enhanced stability and biological activity.
Case Studies
Several studies have demonstrated the efficacy of this compound in vaccine development:
- In clinical trials involving prostate cancer patients, vaccines incorporating this compound resulted in robust immune responses, highlighting its potential as an effective adjuvant .
- Research into mucosal vaccines has shown that formulations utilizing this compound can enhance protective efficacy against influenza .
Mechanism of Action
The mechanism of action of Fmoc-®Pam2Cys-OH involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, leading to the activation of downstream signaling pathways that result in the maturation and activation of dendritic cells. This, in turn, enhances the immune response by promoting the activation of natural killer cells and the production of cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-(S)-Pam2Cys-OH
- Key Difference : Stereochemistry at the 2-position (S-configuration vs. R-configuration).
- Impact : The (R)-isomer produces more homogeneous lipopeptides due to reduced stereochemical heterogeneity. This is critical for reproducibility in vaccine constructs, as impurities or diastereomers can alter TLR2 binding efficacy .
- Synthesis : Both isomers are synthesized via similar routes (e.g., coupling palmitic acid to cysteine derivatives), but chiral resolution or stereoselective methods are required to isolate the pure (R)-form .
Pam3Cys Derivatives (e.g., Pam3Cys-SK4)
- Key Difference : Pam3Cys contains three palmitoyl chains, while Pam2Cys has two.
- Functional Impact : Both Pam2Cys and Pam3Cys activate TLR2, but Pam3Cys exhibits stronger agonistic activity in some contexts. However, Fmoc-(R)Pam2Cys-OH-derived peptides retain comparable adjuvant activity post-deprotection despite lower lipid content .
- Synthesis : Pam3Cys requires sequential acylation steps, complicating SPPS. In contrast, this compound is introduced as a pre-lipidated building block, streamlining synthesis .
Fmoc-PamCys-OH (Mono-Palmitoylated)
- Key Difference : Single palmitoyl chain vs. two.
- Impact: Mono-palmitoylated derivatives (e.g., Fmoc-PamCys-OH) are less lipophilic, reducing self-assembly tendencies but also diminishing TLR2 activation. This compound strikes a balance between solubility and immunostimulatory potency .
Other Lipidated Amino Acids (e.g., Fmoc-Gla(OtBu)₂-OH)
- Key Difference: Lipid vs. non-lipid functionalization.
- Role: Non-lipidated Fmoc-amino acids (e.g., Fmoc-Arg(Pbf)-OH) are used for standard peptide elongation, while this compound introduces adjuvant properties. For example, Fmoc-Gla(OtBu)₂-OH modifies calcium-binding peptides but lacks immunostimulatory effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Solubility | Key Application |
|---|---|---|---|---|---|
| This compound | C₅₃H₈₃NO₈S | 894.31 | 139573-77-6 | Soluble in DMSO | Self-adjuvanting vaccines |
| Fmoc-(S)-Pam2Cys-OH | C₅₃H₈₃NO₈S | 894.31 | 210532-98-2 | Soluble in DMSO | Vaccine research |
| Pam3Cys-SK4 | C₆₃H₁₂₀N₆O₁₀S | 1185.73 | N/A | Low in water | TLR2 agonist studies |
| Fmoc-PamCys-OH | C₃₉H₆₃NO₆S | 686.00 | N/A | Moderate in DMF | Peptide lipidation |
Biological Activity
Fmoc-(R)Pam2Cys-OH, a synthetic lipopeptide, is recognized for its significant role in immunological research and vaccine development. Its structure includes a hydrophobic palmitoyloxypropyl moiety, which enhances both its stability and biological activity. This article explores the compound's biological activity, its mechanisms of action, and its applications in vaccine development.
Chemical Structure and Synthesis
This compound is chemically defined as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine. The synthesis involves several steps:
- Protection of Cysteine : Cysteine is protected with a tert-butyl group to form Fmoc-Cys-OtBu.
- Coupling : The protected cysteine is coupled with 3-iodopropane-1,2-diol.
- Acylation : The dihydroxypropyl moiety is acylated with palmitoyl chloride.
- Deprotection : The tert-butyl group is removed under acidic conditions to yield this compound.
The primary mechanism of action for this compound involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, activating downstream signaling pathways that lead to:
- Maturation and activation of dendritic cells.
- Enhanced immune responses through the activation of natural killer cells.
- Increased production of pro-inflammatory cytokines .
Biological Activity
This compound exhibits various biological activities that make it a valuable component in immunology:
- Adjuvant Properties : It acts as an adjuvant in vaccine formulations, enhancing the immune response against co-administered antigens .
- Stimulation of Cytokine Release : Studies have shown that it promotes the release of cytokines such as TNF-α and IL-6, which are crucial for immune responses .
- T Cell Activation : this compound has been shown to activate CD4+ T cells, leading to robust humoral and cellular immunity .
Case Studies
Several studies have demonstrated the efficacy of this compound in vaccine development:
- Synthetic Vaccine Trials : In clinical trials involving prostate cancer patients, vaccines incorporating this compound resulted in robust IgG and IgM antibody responses, indicating strong humoral immunity .
- Modular Vaccine Constructs : Research has shown that when combined with tumor-associated glycopeptides, this compound significantly improved immune responses compared to non-lipidated peptides .
Comparative Analysis
The effectiveness of this compound can be compared to similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Fmoc-Pam3Cys-OH | Three palmitoyl groups | Activates TLR1/2, inducing a different immune profile |
| Fmoc-Cys-OH | Simpler derivative without palmitoyl | Limited adjuvant activity compared to Pam2Cys |
| Pam2Cys-Alkyne | Used in click chemistry | Useful for conjugation but less effective as an adjuvant |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Fmoc-(R)Pam2Cys-OH, and how can its structure be validated experimentally?
- Answer : Synthesis typically involves coupling Fmoc-protected cysteine with palmitoyl groups under controlled acylation conditions. Critical steps include:
- Acylation : Use of palmitic acid derivatives (e.g., palmitoyl chloride) in anhydrous solvents like dichloromethane (DCM) with a base (e.g., triethylamine) .
- Protection/Deprotection : Sequential Fmoc removal using piperidine (20% in DMF) to maintain orthogonal protection .
- Validation : Confirm structure via IR spectroscopy (e.g., characteristic peaks for Fmoc at 1700–1750 cm⁻¹ and palmitoyl groups at 2800–2900 cm⁻¹) and HPLC-MS for molecular weight verification .
Q. How does the solubility of this compound influence its application in peptide lipidation?
- Answer : Solubility in organic solvents (e.g., DMF, DCM) is critical for solid-phase peptide synthesis (SPPS). For aqueous systems, use co-solvents like TFE (trifluoroethanol) or optimize buffer pH (e.g., 1% acetic acid) to prevent aggregation. Solubility data for related Fmoc-amino acids show improved handling at concentrations ≤10 mM .
Q. What purification strategies are recommended for this compound to ensure high purity?
- Answer :
- Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve lipidated byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for lipidated compounds to remove unreacted palmitic acid .
- Quality Control : Validate purity via NMR (e.g., ¹H/¹³C for Fmoc and palmitoyl protons) and elemental analysis .
Q. What safety precautions are essential when handling this compound in the lab?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM, TFA).
- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S) in Pam2Cys impact the immunogenicity of lipidated peptides?
- Answer : The (R) -configuration of Pam2Cys enhances TLR2/1 agonism compared to the (S) -form, critical for vaccine adjuvants. Validate stereochemistry via chiral HPLC or X-ray crystallography. Comparative studies show (R) -Pam2Cys peptides induce stronger cytokine responses in dendritic cells .
Q. What experimental strategies resolve contradictions in lipidation efficiency between manual and automated SPPS protocols?
- Answer : Discrepancies arise from coupling kinetics and resin swelling. Mitigate via:
- Extended Coupling Times : 2–4 hours for lipidated residues vs. 30 minutes for standard amino acids .
- Solvent Optimization : Increase DMF:DCM ratios (e.g., 3:1) to enhance resin accessibility .
- Real-Time Monitoring : Use Kaiser tests or LC-MS to track incomplete couplings .
Q. How can researchers optimize the incorporation of this compound into hydrophobic peptide sequences prone to aggregation?
- Answer :
- Backbone Modification : Introduce solubilizing tags (e.g., PEG linkers) or charged residues (e.g., Lys, Arg) near the lipidated site .
- On-Resin Strategies : Use pseudoproline dipeptides or microwave-assisted SPPS to reduce β-sheet formation .
- Post-Synthesis Handling : Lyophilize peptides in tert-butanol/water mixtures to prevent micelle formation .
Q. What analytical methods validate the stability of this compound under long-term storage?
- Answer :
- Accelerated Stability Studies : Store at 4°C (desiccated) and analyze degradation via HPLC every 3 months.
- Mass Spectrometry : Detect hydrolytic cleavage (e.g., Fmoc deprotection or palmitoyl ester breakdown) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and moisture sensitivity .
Methodological Notes
- Contradictions in Data : Discrepancies in lipidation yields may arise from batch-to-batch variability in palmitoyl reagents. Always validate reagent purity via COA (Certificate of Analysis) before use .
- Advanced Applications : this compound is pivotal in designing self-adjuvanting vaccines (e.g., malaria, cancer) and nanoparticle drug delivery systems. Compare lipid chain lengths (C16 vs. C18) for target-specific bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
